N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
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Overview
Description
BMS-189664 is a thrombin inhibitor.
Scientific Research Applications
Synthesis and Catalysis
- The rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes leads to a general method for synthesizing functionalized cyclopropanes in a diastereoselective and enantioselective manner. Cyclic N-(arylsulfonyl)amino acids, including similar compounds to the query chemical, are crucial as ligands for the dirhodium catalyst, demonstrating their importance in asymmetric synthesis (Davies et al., 1996).
Organocatalysis
- The synthesis and characterization of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds, which include structural analogs to the query chemical, show potential as enantioselective organocatalysts. These compounds have been tested for aldol reactions, demonstrating their utility in catalysis (Panov et al., 2011).
Pharmaceutical Applications
- A study on a non-peptide oxytocin receptor antagonist, which includes structures related to the query chemical, focuses on determining its presence in human plasma using high-performance liquid chromatography. This highlights its potential application in pharmacological and clinical research (Kline et al., 1999).
Anticancer Activities
- Research on substituted N-(4′-nitrophenyl)-l-prolinamides, structurally similar to the query compound, indicates their potential as potent anti-cancer agents. The study explores the synthesis and in vitro anticancer activities of these compounds, underscoring the importance of such chemicals in medical research (Osinubi et al., 2020).
properties
CAS RN |
162166-80-5 |
---|---|
Product Name |
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide |
Molecular Formula |
C22H34N6O4S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H34N6O4S/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29)/t18-,19+/m1/s1 |
InChI Key |
UCVAQBJLJIKTFJ-MOPGFXCFSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N |
SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS 189664 BMS-189664 BMS189664 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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